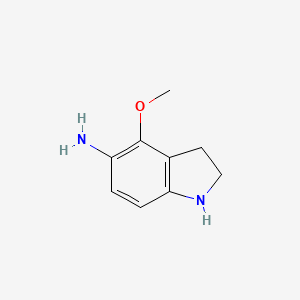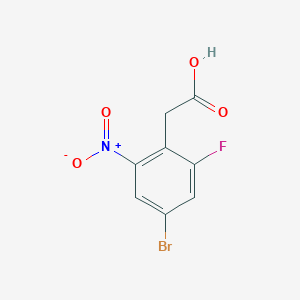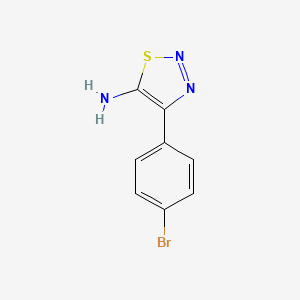
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C12H21Cl2N3 and its molecular weight is 278.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Studies have demonstrated the compound's synthesis through microwave-assisted methods, which also explored its antibacterial activity. For instance, research by Merugu, Ramesh, and Sreenivasulu (2010) showcased the synthesis of piperidine-containing pyrimidine derivatives, highlighting their potential in generating compounds with significant antibacterial properties. These derivatives were synthesized under microwave irradiation, establishing a novel approach to enhance the yield and efficiency of the synthesis process. The synthesized compounds were tested for their antibacterial activity, contributing valuable insights into their potential applications in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010; Merugu, Ramesh, & Sreenivasulu, 2010).
Quantum Chemical and Molecular Dynamics Studies
The corrosion inhibition efficiency of piperidine derivatives on iron was investigated through quantum chemical calculations and molecular dynamics simulations. Kaya et al. (2016) conducted a study focusing on the adsorption and corrosion inhibition properties of various piperidine derivatives, highlighting their potential in protecting iron surfaces from corrosion. This research contributes to understanding the compound's utility in industrial applications, particularly in corrosion prevention (Kaya et al., 2016).
Drug Discovery and Pharmacological Applications
In drug discovery, the compound has been part of studies aimed at finding new therapeutic agents. Kubo et al. (2021) explored the optimization of G protein-coupled receptor 119 (GPR119) agonists, including derivatives of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine, demonstrating their efficacy in augmenting insulin secretion and potential in treating diabetes. This research underscores the compound's relevance in the development of novel diabetes therapies (Kubo et al., 2021).
Water-Soluble Derivatives for Adenosine Receptor Antagonism
Efforts to increase the water solubility of adenosine receptor antagonists have led to the functionalization of pyrimidine derivatives, including the introduction of piperidin-4-yl rings. Baraldi et al. (2012) synthesized water-soluble derivatives showing significant potency and selectivity as human A₃ adenosine receptor antagonists. This innovation could enhance the bioavailability and therapeutic potential of adenosine receptor antagonists (Baraldi et al., 2012).
Propiedades
IUPAC Name |
4-piperidin-4-yl-2-propan-2-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-9(2)12-14-8-5-11(15-12)10-3-6-13-7-4-10;;/h5,8-10,13H,3-4,6-7H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARRRWNMNRYYDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)C2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1378377.png)

![5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1378379.png)

![8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378387.png)

![[2-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1378389.png)






![2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol](/img/structure/B1378400.png)
